Cas no 73938-69-9 (DL-threo-Dihydrosphingosine)

DL-threo-Dihydrosphingosine is a synthetic sphingoid base derivative that serves as a key intermediate in the study of sphingolipid metabolism and signaling pathways. Its racemic mixture (DL-form) and threo configuration make it a versatile tool for biochemical research, particularly in investigating ceramide synthesis and sphingosine-1-phosphate pathways. The compound's structural similarity to natural sphingosine allows it to mimic or inhibit biological interactions, aiding in the exploration of cell membrane dynamics, apoptosis, and inflammatory responses. Its well-defined chemical properties and stability under standard laboratory conditions ensure reproducibility in experimental applications. Researchers value DL-threo-Dihydrosphingosine for its utility in elucidating the roles of sphingolipids in cellular processes and disease mechanisms.
DL-threo-Dihydrosphingosine structure
DL-threo-Dihydrosphingosine structure
Product Name:DL-threo-Dihydrosphingosine
CAS No:73938-69-9
MF:C18H39NO2
MW:301.507766008377
CID:554965
PubChem ID:3126
Update Time:2025-06-08

DL-threo-Dihydrosphingosine Chemical and Physical Properties

Names and Identifiers

    • 1,3-Octadecanediol,2-amino-, (2R,3R)-rel-
    • (2S,3R)-2-aminooctadecane-1,3-diol
    • DL -THREO -DIHYDROSPHINGOSINE CRYSTALLINE
    • DL-threo-Dihydrosphingosine
    • SPB 18:0;2O
    • FT-0667028
    • SY351065
    • Q27120740
    • 13552-09-5
    • 2-amino-1,3-octadecanediol
    • HMS2232A24
    • A820694
    • FT-0773821
    • 1,3-DIHYDROXY-2-AMINO-OCTADECANE
    • 3102-56-5
    • HMS3374F11
    • MLS000028682
    • 1,3-Octadecanediol, 2-amino-, (R*,R*)-
    • DTXSID00860166
    • DL-Dihydrosphingosine, >=98%, synthetic
    • D-threo-Dihydrosphingosine
    • Dihydrosphingosine
    • MFCD00051176
    • NS00079385
    • DL-1,3-DIHYDROXY-2-AMINO-OCTADECANE
    • FT-0634669
    • SMR000058664
    • 1,3-Dihydroxy-2-aminooctadecane
    • A-6850
    • 2-amino-3-hydroxyoctadecanol
    • 2-azanyloctadecane-1,3-diol
    • 2-Amino-octadecane-1,3-diol
    • SCHEMBL40591
    • CHEBI:46968
    • CS-0185609
    • 2-Aminooctadecane-1,3-diol
    • MFCD07371371
    • FT-0630428
    • HMS3374M10
    • HY-W127372
    • DL-dihydrosphingosine
    • DL-1,3-Dihydroxy-2-aminooctadecane
    • 73938-69-9
    • J-006709
    • NCGC00015362-03
    • EINECS 236-933-7
    • OTKJDMGTUTTYMP-UHFFFAOYSA-N
    • DB-082058
    • DB-043316
    • DB-346941
    • DB-047953
    • DL-Erythro-dihydrosphingosine synthetic
    • Inchi: 1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3
    • InChI Key: OTKJDMGTUTTYMP-UHFFFAOYSA-N
    • SMILES: OC(C(CO)N)CCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 301.29800
  • Monoisotopic Mass: 301.298079487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 16
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • Color/Form:
  • Density: 0.9±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 446.2±25.0 °C at 760 mmHg
  • Flash Point: Not available
  • PSA: 66.48000
  • LogP: 4.84850
  • Solubility:
  • Vapor Pressure: 0.0±2.4 mmHg at 25°C

DL-threo-Dihydrosphingosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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DL-threo-Dihydrosphingosine Production Method

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